molecular formula C22H21N3O4S3 B2478197 N-(2,5-dimethoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1260923-39-4

N-(2,5-dimethoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No. B2478197
CAS RN: 1260923-39-4
M. Wt: 487.61
InChI Key: KWMSSCMBUSAJBL-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C22H21N3O4S3 and its molecular weight is 487.61. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

One relevant study focuses on the synthesis and structural analysis of related compounds, such as thieno[3,2-d]pyrimidine derivatives, which are known for their pharmacological activities. For example, the synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine derivatives have been explored, showing potent anticancer activities against various human cancer cell lines (Hafez & El-Gazzar, 2017). This suggests potential research applications of the compound in the development of novel anticancer agents.

Pharmacological Applications

Another study on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share structural similarities with the compound of interest, demonstrated potent inhibition of glutaminase, indicating a potential application in cancer therapy by targeting metabolic pathways (Shukla et al., 2012). This could imply that similar compounds, including the one , might be explored for their effects on metabolic enzymes in cancer cells.

Molecular Docking and Computational Studies

Computational studies, such as molecular docking, provide another avenue for research. For instance, the design, synthesis, and computational analysis of related compounds can reveal interactions with biological targets, suggesting therapeutic potentials (Gangjee et al., 2009). This approach can be applied to the compound to predict its biological activity and binding affinity towards various targets.

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S3/c1-28-14-5-6-18(29-2)17(12-14)23-19(26)13-32-22-24-16-8-11-31-20(16)21(27)25(22)9-7-15-4-3-10-30-15/h3-6,8,10-12H,7,9,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMSSCMBUSAJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.